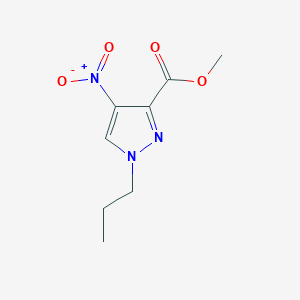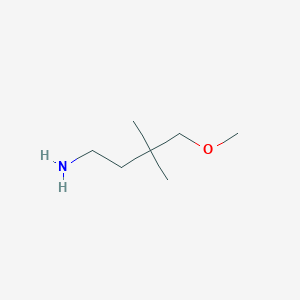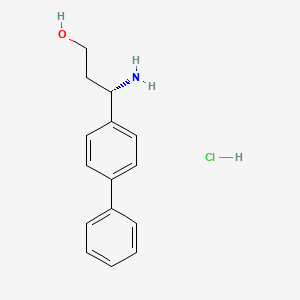
2-Methyl-4-(3-pyridyl)thiazole
Vue d'ensemble
Description
2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as MPT and has a molecular formula of C10H9N2S. MPT is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Mécanisme D'action
The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, MPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPT can induce apoptosis (programmed cell death) in cancer cells. MPT has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, MPT has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPT in lab experiments is its relatively low cost and ease of synthesis. MPT is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using MPT is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several potential future directions for research on MPT. One area of interest is the development of MPT-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of MPT as a plant growth regulator and pesticide. In addition, the synthesis of MPT derivatives with improved solubility and biological activity is an area of ongoing research.
Conclusion:
In conclusion, 2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. MPT has advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
MPT has been extensively studied for its potential applications in various scientific fields. In medicine, MPT has been shown to have antitumor and antioxidant properties. It has also been found to exhibit anti-inflammatory and analgesic effects. In agriculture, MPT has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, MPT has been used as a precursor for the synthesis of various metal complexes.
Propriétés
IUPAC Name |
2-methyl-4-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGYBMZXNBOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-pyridyl)thiazole | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)


![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)


![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2579869.png)




![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)